(2E)-5-benzyl-3-phenyl-2-{(2E)-[(5-phenylfuran-2-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one
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Overview
Description
Preparation Methods
The synthesis of 5-PH-2-FURALDEHYDE (5-BENZYL-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE typically involves the reaction of 5-PH-2-FURALDEHYDE with a thiazolidine derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
5-PH-2-FURALDEHYDE (5-BENZYL-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiazolidine ring are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-PH-2-FURALDEHYDE (5-BENZYL-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-PH-2-FURALDEHYDE (5-BENZYL-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar compounds to 5-PH-2-FURALDEHYDE (5-BENZYL-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE include other thiazolidine derivatives such as:
- 2-FURALDEHYDE (5-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE
- 2-FURALDEHYDE (5-(4-CHLOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE
- 5-PHENYL-2-FURALDEHYDE (5-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of 5-PH-2-FURALDEHYDE (5-BENZYL-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE lies in its specific combination of functional groups, which may confer unique reactivity and biological activity.
Properties
Molecular Formula |
C27H21N3O2S |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2E)-5-benzyl-3-phenyl-2-[(E)-(5-phenylfuran-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H21N3O2S/c31-26-25(18-20-10-4-1-5-11-20)33-27(30(26)22-14-8-3-9-15-22)29-28-19-23-16-17-24(32-23)21-12-6-2-7-13-21/h1-17,19,25H,18H2/b28-19+,29-27+ |
InChI Key |
FLQLEQDKZQRGTG-CJJYVHHKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2C(=O)N(/C(=N\N=C\C3=CC=C(O3)C4=CC=CC=C4)/S2)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=NN=CC3=CC=C(O3)C4=CC=CC=C4)S2)C5=CC=CC=C5 |
Origin of Product |
United States |
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